molecular formula C10H14ClN B7808824 5-chloro-2-methyl-N-(propan-2-yl)aniline

5-chloro-2-methyl-N-(propan-2-yl)aniline

Cat. No.: B7808824
M. Wt: 183.68 g/mol
InChI Key: ZNIXLDHLEVAHGL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(propan-2-yl)aniline (CAS: 1249464-76-3) is an aromatic amine derivative characterized by a chloro group at position 5, a methyl group at position 2, and an isopropyl substituent on the aniline nitrogen. Its molecular formula is $ \text{C}{10}\text{H}{14}\text{ClN} $, with a molecular weight of 183.68 g/mol.

Properties

IUPAC Name

5-chloro-2-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIXLDHLEVAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methyl-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chloro group and an isopropyl substituent on the aniline structure, which may influence its biological interactions. The presence of these functional groups is known to enhance the binding affinity to various biological targets, including enzymes and receptors.

Synthesis Methods

Several synthetic routes have been explored for the production of this compound. The most common methods include:

  • Nucleophilic Substitution : Utilizing chloroanilines as starting materials.
  • Condensation Reactions : Involving the reaction of substituted anilines with appropriate aldehydes or ketones under acidic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of anilines possess antibacterial and antifungal properties, suggesting that this compound could also demonstrate similar effects against various pathogens.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (Staphylococcus aureus)12 (Candida albicans)
Reference Compound18 (Staphylococcus aureus)14 (Candida albicans)

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via ROS
HeLa (Cervical Cancer)12.3Mitochondrial dysfunction

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor signaling pathways critical for tumor growth.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound showed potent activity against human leukemia cells, with IC50 values significantly lower than conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Study : Another investigation revealed that similar aniline derivatives exhibited effective antibacterial action against multi-drug resistant strains, highlighting their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Chloro vs. Bromo Substitution
  • 3-Bromo-N-(propan-2-yl)aniline (): Replacing chlorine with bromine increases molecular weight (197.07 g/mol) and polarizability.
Methoxy vs. Methyl/Nitro Groups
  • 2-Methoxy-5-nitro-N-(propan-2-yl)aniline (): The methoxy group (-OCH$3$) is electron-donating, while nitro (-NO$2$) is strongly electron-withdrawing. This combination reduces electron density on the aromatic ring, making the compound more reactive toward electrophilic substitution but less stable under acidic conditions compared to the chloro-methyl derivative.
Complex Substituents: Piperazinyl and Benzoxazole Moieties
  • 5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline (): The addition of a piperazinyl group and phenylthio (-SPh) substituent significantly increases molecular weight (414.97 g/mol) and introduces basicity from the piperazine nitrogen.
  • However, the bulkier structure may hinder solubility in aqueous media.

Influence of N-Substituents

Isopropyl vs. Methoxymethyl Groups
  • 2-Chloro-N-(methoxymethyl)aniline ():
    The methoxymethyl (-CH$2$OCH$3$) substituent increases polarity compared to isopropyl, improving water solubility but reducing lipid solubility. This could affect bioavailability depending on the application context (e.g., agrochemicals vs. CNS-targeting drugs).
Diisopropyl vs. Mono-isopropyl Substitution
  • N,N-Diisopropylaniline (): Di-substitution on the nitrogen enhances steric hindrance, reducing nucleophilicity of the amine. This makes the compound less reactive in condensation reactions compared to mono-substituted analogs.

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